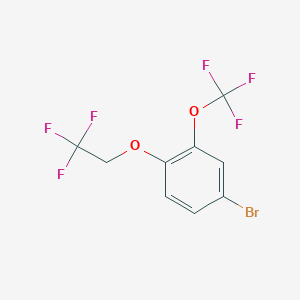

4-Bromo-1-(2,2,2-trifluoroethoxy)-2-(trifluoromethoxy)benzene

Description

4-Bromo-1-(2,2,2-trifluoroethoxy)-2-(trifluoromethoxy)benzene is a brominated aromatic compound featuring two electron-withdrawing substituents: a trifluoroethoxy (–OCH₂CF₃) group at position 1 and a trifluoromethoxy (–OCF₃) group at position 2. This structure confers unique physicochemical properties, such as enhanced thermal stability and lipophilicity, making it valuable as a synthetic intermediate in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

4-bromo-1-(2,2,2-trifluoroethoxy)-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF6O2/c10-5-1-2-6(17-4-8(11,12)13)7(3-5)18-9(14,15)16/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQMAQFLWKIYHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)(F)F)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-1-(2,2,2-trifluoroethoxy)-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound notable for its unique electronic properties due to the presence of multiple fluorine atoms. This compound has garnered attention in organic chemistry and medicinal chemistry due to its potential biological activities and applications.

- Molecular Formula : C9H5BrF6O2

- Molecular Weight : 339.03 g/mol

- CAS Number : 2918903-53-2

The structure of this compound includes a bromine atom and two trifluoromethoxy and trifluoroethoxy groups, which significantly influence its reactivity and interactions with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its interactions with enzymes, receptors, and its potential as a therapeutic agent. The following sections summarize key findings from the literature.

Enzyme Inhibition Studies

Research indicates that compounds with similar structures exhibit significant inhibition against various enzymes, particularly cholinesterases and cyclooxygenases.

| Enzyme | IC50 Values (µM) | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | 10.4 - 34.2 | |

| Butyrylcholinesterase (BChE) | 7.7 - 30.1 | |

| Cyclooxygenase-2 (COX-2) | Moderate inhibition |

These studies suggest that the presence of electron-withdrawing groups like trifluoromethyl enhances the inhibitory potency against these enzymes.

Cytotoxicity Assessments

In vitro cytotoxicity assays have been conducted on cell lines such as MCF-7 (breast cancer) and Hek293-T cells. The results indicate that certain derivatives of fluorinated compounds can exhibit cytotoxic effects:

The data suggest a potential role for this compound in cancer therapeutics, warranting further investigation into its mechanisms of action.

The mechanism by which this compound exerts its biological effects is likely related to its ability to form hydrogen bonds and halogen bonds with target proteins. This interaction can lead to conformational changes in enzymes and receptors, affecting their activity.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts at the molecular level with various biological targets. The presence of fluorine atoms is believed to play a crucial role in enhancing binding affinity due to their electronegativity and ability to participate in halogen bonding.

Case Studies

Several case studies highlight the biological relevance of similar fluorinated compounds:

-

Fluorinated Hydrazone Derivatives :

- These compounds were evaluated for multi-target inhibition against cholinesterases and COX enzymes.

- Results showed moderate inhibition correlating with structural features similar to those of this compound.

- Trifluoromethyl Group in Drug Design :

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural variations among 4-bromo-1-(2,2,2-trifluoroethoxy)-2-(trifluoromethoxy)benzene and related compounds:

*Calculated molecular weight based on formula.

Key Observations:

- Electron-Withdrawing Effects : The dual trifluoroalkoxy groups in the target compound enhance its electron-deficient aromatic ring, making it more reactive in nucleophilic substitution compared to analogs with single substituents (e.g., 1-bromo-4-(2,2,2-trifluoroethoxy)benzene) .

- Solubility : Compounds with methyl or chloro substituents (e.g., 1-bromo-2-chloro-4-(trifluoromethoxy)benzene) exhibit lower lipophilicity than the target compound due to reduced fluorine content .

Thermal Stability:

The trifluoromethoxy group (–OCF₃) is more thermally stable than the trifluoroethoxy group (–OCH₂CF₃) due to reduced alkyl chain flexibility. This difference may influence the target compound’s suitability for high-temperature reactions compared to analogs like 1-(2-bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene .

Pharmacological Relevance:

- Metabolic Stability : The trifluoromethoxy group’s resistance to metabolic degradation may offer advantages over methoxy (–OCH₃) or ethoxy (–OCH₂CH₃) analogs in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.